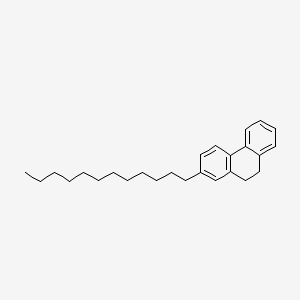

Phenanthrene, 2-dodecyl-9,10-dihydro-

描述

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. enviro.wiki Phenanthrene (B1679779), a three-ring PAH, is a common subject of study due to its presence in crude oil and as a product of incomplete combustion. espublisher.comnih.gov Research into PAHs is extensive, covering their environmental fate, toxicological profiles, and applications in organic electronics. Alkylated PAHs (APAHs) are often more abundant in environmental samples than their parent compounds and can exhibit different biological activities. nih.gov The addition of alkyl chains to the PAH core can alter physical properties such as solubility and lipophilicity, which in turn influences their environmental behavior and biological interactions. nih.gov

Significance of 9,10-Dihydrogenation in Phenanthrene Scaffold Research

The selective hydrogenation of one of the double bonds in the central ring of phenanthrene to form 9,10-dihydrophenanthrene (B48381) results in a significant change in the molecule's geometry and electronic properties. This partial saturation disrupts the planarity of the aromatic system, leading to a more three-dimensional structure. This structural modification is a key area of investigation as it can influence the molecule's interaction with biological systems and its properties in materials. The 9,10-dihydrophenanthrene scaffold is a recurring motif in various natural products and has been explored for its potential in medicinal chemistry. nih.gov Synthetic methods to achieve this transformation include catalytic hydrogenation, where phenanthrene is treated with hydrogen gas in the presence of a metal catalyst like copper chromite. prepchem.com

Role of Dodecyl Substitution in Organic Synthesis and Reactivity Studies

The introduction of a long alkyl chain, such as a dodecyl group, onto an aromatic scaffold is a common strategy in organic synthesis to modify the physical properties of a molecule. A dodecyl group, being a twelve-carbon chain, significantly increases the lipophilicity and nonpolar character of the parent molecule. This can enhance its solubility in nonpolar organic solvents and influence its self-assembly properties in solution and on surfaces.

In the context of reactivity, the presence of a long alkyl chain can have steric effects, potentially hindering reactions at nearby positions on the aromatic ring. However, the alkyl group itself can be a site for further functionalization. Studies on the metabolism of alkylated phenanthrenes have shown that increasing the length of the alkyl chain can shift metabolic processes from the aromatic ring to the alkyl side chain. nih.gov For instance, research on 1-n-dodecyl-phenanthrene indicated that its metabolic conversion was negligible under the studied conditions, suggesting that the long alkyl chain can significantly impact the molecule's biological processing. nih.govresearchgate.net

Overview of Research Trajectories for Alkylated Dihydrophenanthrenes

Research on alkylated dihydrophenanthrenes follows several key trajectories. A primary focus is on the synthesis of these molecules, with various methods being developed to control the position and type of alkyl substitution, as well as the selective hydrogenation of the phenanthrene core. espublisher.com Friedel-Crafts acylation followed by reduction is a plausible, though not explicitly documented for this specific isomer, synthetic route to introduce a dodecyl chain at the 2-position of 9,10-dihydrophenanthrene. nih.govchemistrysteps.com Another approach involves the catalytic hydrogenation of the corresponding 2-dodecylphenanthrene (B3051877). libretexts.org

The physicochemical properties of these compounds are another area of investigation, with a focus on how the interplay between the dihydrogenated core and the long alkyl chain affects properties like solubility, partitioning behavior, and thermal stability. nih.gov Furthermore, the biological activity of alkylated dihydrophenanthrenes is of interest, particularly in the context of their potential as therapeutic agents or their role as environmental contaminants. While specific studies on the 2-dodecyl derivative are not prevalent in the literature, the broader class of alkylated phenanthrenes has been studied for its toxicological effects. researchgate.net

Table 1: Plausible Synthetic Approaches to Phenanthrene, 2-dodecyl-9,10-dihydro-

| Synthetic Route | Description | Key Reagents and Conditions |

| Friedel-Crafts Acylation and Reduction | Acylation of 9,10-dihydrophenanthrene with dodecanoyl chloride, followed by reduction of the resulting ketone. | 9,10-dihydrophenanthrene, dodecanoyl chloride, Lewis acid (e.g., AlCl₃), then a reducing agent (e.g., Wolff-Kishner or Clemmensen reduction). |

| Catalytic Hydrogenation | Hydrogenation of 2-dodecylphenanthrene to selectively reduce the 9,10-double bond. | 2-dodecylphenanthrene, H₂, metal catalyst (e.g., Pd, Pt, Ni). libretexts.orgyoutube.com |

Table 2: Predicted Physicochemical Properties based on Structural Analogs

| Property | Predicted Characteristic | Rationale |

| Solubility | Low in water, high in nonpolar organic solvents. | The large nonpolar dodecyl chain and the hydrocarbon scaffold dominate the molecule's character. nih.gov |

| Melting Point | Likely a low-melting solid or a viscous liquid at room temperature. | The non-planar dihydrophenanthrene core disrupts crystal packing compared to planar PAHs, and the flexible dodecyl chain further lowers the melting point. |

| Lipophilicity (logP) | High | The presence of the C12 alkyl chain significantly increases the molecule's affinity for nonpolar environments. nih.gov |

Structure

3D Structure

属性

CAS 编号 |

55401-77-9 |

|---|---|

分子式 |

C26H36 |

分子量 |

348.6 g/mol |

IUPAC 名称 |

2-dodecyl-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-17,20-21H,2-11,14,18-19H2,1H3 |

InChI 键 |

WDMSUEBWJIGUCL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |

产品来源 |

United States |

Advanced Spectroscopic and Spectrometric Investigations for Structural Confirmation of Phenanthrene, 2 Dodecyl 9,10 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Isomer Differentiation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule with the complexity of Phenanthrene (B1679779), 2-dodecyl-9,10-dihydro-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides the initial and most direct information about the number and type of protons in a molecule. The expected spectrum for Phenanthrene, 2-dodecyl-9,10-dihydro- can be divided into three distinct regions: the aromatic region, the aliphatic dihydrophenanthrene region, and the aliphatic dodecyl chain region.

Aromatic Region (δ 7.0-8.0 ppm): This region would display signals for the seven protons attached to the aromatic core. The substitution of the dodecyl group at the C-2 position breaks the symmetry of the parent 9,10-dihydrophenanthrene (B48381) molecule, leading to seven unique signals. The protons on the unsubstituted ring are expected to show coupling patterns (doublets, triplets, or doublet of doublets) typical of a substituted benzene (B151609) ring. The protons on the substituted ring would show shifts and multiplicities influenced by the electron-donating alkyl group.

Dihydrophenanthrene Aliphatic Region (δ ~2.8-3.0 ppm): The four protons at the C-9 and C-10 positions of the central, saturated ring are chemically equivalent in the parent molecule, typically appearing as a single sharp peak. chemicalbook.com In the substituted compound, they would likely appear as a multiplet in this region, confirming the 9,10-dihydro structure.

Dodecyl Chain Region (δ 0.8-2.7 ppm): The dodecyl chain would produce several characteristic signals. A triplet at approximately 0.8-0.9 ppm would correspond to the terminal methyl (CH₃) group. A large, unresolved multiplet centered around 1.2-1.4 ppm would account for the ten methylene (B1212753) (CH₂) groups in the middle of the chain. The methylene group directly attached to the aromatic ring (benzylic protons) would appear as a triplet at a more downfield position, typically around 2.6-2.7 ppm, due to the deshielding effect of the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data for Phenanthrene, 2-dodecyl-9,10-dihydro- This table presents expected chemical shifts and multiplicities based on analogous structures.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.0 - 8.0 | Multiplets (m) | 7H | Aromatic Protons (Ar-H) |

| ~2.8 - 3.0 | Multiplet (m) | 4H | C9-H₂, C10-H₂ |

| ~2.6 - 2.7 | Triplet (t) | 2H | Ar-CH₂- (Benzylic) |

| ~1.2 - 1.4 | Multiplet (m) | 20H | -(CH₂)₁₀- |

| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₃ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, quaternary). For Phenanthrene, 2-dodecyl-9,10-dihydro-, a total of 26 distinct carbon signals would be expected.

Aromatic Region (δ 120-150 ppm): This region would contain signals for the 12 carbons of the phenanthrene core. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between quaternary carbons (C-2, and the four bridgehead carbons), and protonated carbons (CH).

Aliphatic Region (δ 14-40 ppm): This region would show the signals for the dodecyl chain and the C-9/C-10 carbons. The C-9 and C-10 carbons are expected around 25-30 ppm. The dodecyl chain carbons would appear in a predictable pattern, with the terminal methyl carbon being the most shielded (lowest chemical shift, ~14 ppm) and the benzylic carbon being the most deshielded (~35 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Phenanthrene, 2-dodecyl-9,10-dihydro- This table presents expected chemical shifts based on analogous structures.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 120 - 150 | Aromatic Carbons (12C) |

| ~35 | Ar-CH₂- (Benzylic) |

| ~22 - 32 | -(CH₂)₁₀- and C9/C10 |

| ~14 | -CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the aromatic rings and confirm the sequence of methylene groups in the dodecyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the benzylic protons of the dodecyl chain and the H-1 or H-3 protons on the aromatic ring, further confirming the attachment point.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). youtube.com It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~2.6-2.7 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming their assignment as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two or three bonds. youtube.comresearchgate.net This is critical for connecting different fragments of the molecule. The key HMBC correlation for confirming the structure of Phenanthrene, 2-dodecyl-9,10-dihydro- would be a cross-peak between the benzylic protons of the dodecyl chain and the aromatic carbons C-1, C-2, and C-3. This observation would unequivocally establish the location of the dodecyl substituent at the C-2 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationresearchgate.netprinceton.eduresearchgate.netnih.gov

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

HRMS measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other molecules that may have the same nominal mass. For Phenanthrene, 2-dodecyl-9,10-dihydro-, HRMS would be used to confirm its molecular formula as C₂₆H₃₆.

Table 3: HRMS Data for Phenanthrene, 2-dodecyl-9,10-dihydro-

| Molecular Formula | Calculated Exact Mass [M]⁺ | Observed Mass [M]⁺ |

|---|---|---|

| C₂₆H₃₆ | 348.2817 | (Experimentally Determined Value) |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M]⁺), subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This provides detailed structural information. The fragmentation pattern of Phenanthrene, 2-dodecyl-9,10-dihydro- is expected to be dominated by cleavages related to the alkyl chain.

A primary and highly characteristic fragmentation pathway would be the benzylic cleavage. This involves the breaking of the bond between the first and second carbons of the dodecyl chain, leading to the loss of a C₁₁H₂₃ radical and the formation of a very stable, resonance-stabilized benzylic cation. This fragment would be expected to produce a prominent peak in the MS/MS spectrum. Further fragmentation would involve successive losses of alkyl fragments from the dodecyl chain.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of Phenanthrene, 2-dodecyl-9,10-dihydro-

| Predicted m/z | Proposed Fragment Structure / Loss |

|---|---|

| 348.28 | Molecular Ion [C₂₆H₃₆]⁺ |

| 193.10 | Benzylic Cleavage Product [C₁₅H₁₃]⁺ (Loss of •C₁₁H₂₃) |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography stands as the gold standard for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering an unambiguous confirmation of a molecule's solid-state conformation.

Advanced Optical Spectroscopy for Electronic Structure Studies

Advanced optical spectroscopy techniques, including UV-Vis absorption and photoluminescence spectroscopy, are powerful tools for investigating the electronic properties of molecules. These methods provide information about the electronic transitions that occur upon absorption of light and the subsequent de-excitation pathways, offering a window into the molecular orbitals and their energy levels.

Systematic studies on the optical properties of various 9,10-dihydrophenanthrene derivatives have been conducted to understand their electronic behavior. researchgate.net The UV-Vis absorption spectra of these compounds, typically recorded in a solvent like chloroform, exhibit characteristic absorption bands. researchgate.net

Generally, dihydrophenanthrenes display strong absorption bands in the range of 244–276 nm. researchgate.net These absorptions are attributed to localized π-π* transitions within the aromatic rings of the molecule. researchgate.net In addition to these intense bands, weaker absorption bands may be observed at longer wavelengths, around 341–359 nm, which are assigned to n-π* transitions. researchgate.net The presence of substituents on the phenanthrene ring system can influence the position and intensity of these absorption maxima.

Upon excitation at an appropriate wavelength, many 9,10-dihydrophenanthrene derivatives exhibit strong fluorescence. researchgate.net The emission spectra are typically observed in the blue to yellow region of the visible spectrum, with emission maxima ranging from approximately 418 nm to 481 nm. researchgate.net The exact emission wavelength is sensitive to the nature of the substituents on the aromatic core. For instance, the introduction of different functional groups can significantly tune the emission properties of the molecule. researchgate.net The difference between the lowest energy absorption maximum and the highest energy emission maximum, known as the Stokes shift, has been reported to be in the range of 4867–8065 cm⁻¹ for a series of dihydrophenanthrene compounds. researchgate.net

To illustrate the photophysical properties of this class of compounds, the following interactive data table summarizes the absorption and emission data for a selection of substituted 9,10-dihydrophenanthrenes. While Phenanthrene, 2-dodecyl-9,10-dihydro- is not included due to a lack of specific data, this table provides representative values for analogous structures.

| Compound | Substituent(s) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| 10a | piperidine | 275, 345 | 431 | 5865 |

| 10b | morpholine | 274, 341 | 425 | 5616 |

| 10c | N-phenylpiperazine | 270, 359 | 470 | 6749 |

| 10d | methoxy (B1213986) | 276, 342 | 423 | 5369 |

| 10i | chloro | 275, 347 | 434 | 5924 |

Data sourced from a study on the photophysical properties of novel 9,10-dihydrophenanthrenes. The specific substitution patterns for compounds 10a-o can be found in the source literature. researchgate.netresearchgate.net

The interpretation of the experimental spectroscopic data is often supported by theoretical calculations, which can provide a deeper understanding of the electronic transitions involved. The strong absorption bands observed in the UV-Vis spectra of 9,10-dihydrophenanthrenes are generally well-understood as arising from π-π* transitions localized on the aromatic portions of the molecule. researchgate.net The weaker, longer-wavelength absorptions are characteristic of n-π* transitions, which involve the promotion of an electron from a non-bonding orbital (for instance, on a heteroatom substituent) to an anti-bonding π* orbital. researchgate.net

The fluorescence observed in these compounds upon excitation is often attributed to an internal charge transfer (ICT) mechanism. researchgate.net This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The subsequent radiative decay from this charge-transfer state results in the emission of light. The efficiency and energy of this emission are highly dependent on the nature and position of the substituents, which can modulate the electron-donating or electron-accepting character of different parts of the molecule and thus influence the energy of the ICT state. researchgate.net

Computational and Theoretical Chemistry Studies of Phenanthrene, 2 Dodecyl 9,10 Dihydro

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and energy of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, yielding a wealth of information about its properties. For Phenanthrene (B1679779), 2-dodecyl-9,10-dihydro-, QM methods can be used to assess its stability and electronic characteristics.

The substitution of a dodecyl group onto the 9,10-dihydrophenanthrene (B48381) core can result in several positional isomers. Quantum mechanical calculations can be employed to determine the relative stabilities of these isomers by calculating their total electronic energies. The isomer with the lowest energy is predicted to be the most stable.

Methodology : The geometries of the different isomers of dodecyl-9,10-dihydrophenanthrene would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. Following geometry optimization, single-point energy calculations at a higher level of theory could provide more accurate relative energies.

Expected Findings : It is anticipated that the steric interactions between the dodecyl chain and the phenanthrene core will play a significant role in determining the relative stability of the isomers. Isomers with less steric hindrance would be expected to be lower in energy. The following table presents hypothetical relative energies for various isomers, illustrating the kind of data that would be generated.

| Isomer Position | Relative Energy (kcal/mol) |

| 1-dodecyl | 2.5 |

| 2-dodecyl | 0.0 |

| 3-dodecyl | 1.8 |

| 4-dodecyl | 3.1 |

Note: The data in this table is illustrative and represents the type of output from QM calculations. The 2-dodecyl isomer is set as the reference with a relative energy of 0.0 kcal/mol.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other species.

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

For Phenanthrene, 2-dodecyl-9,10-dihydro-, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The dodecyl group, being an electron-donating alkyl chain, would be expected to raise the energy of the HOMO and influence its distribution across the aromatic rings.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is hypothetical and serves to illustrate the output of an FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The long and flexible dodecyl chain of Phenanthrene, 2-dodecyl-9,10-dihydro- can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules.

Methodology : In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. A force field is used to describe the potential energy of the system as a function of the atomic coordinates. By simulating the molecule for a sufficient length of time, a representative ensemble of conformations can be generated.

Expected Findings : MD simulations would reveal the preferred conformations of the dodecyl chain relative to the rigid 9,10-dihydrophenanthrene core. It is likely that the chain would preferentially adopt extended conformations to minimize intramolecular steric clashes. The simulations could also provide insights into the dynamics of the chain's motion and the timescales of conformational changes. Analysis of the simulation trajectory would allow for the calculation of properties such as the root-mean-square deviation (RMSD) of atomic positions and the radial distribution functions between different parts of the molecule.

Reaction Mechanism Predictions using Computational Methods

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For Phenanthrene, 2-dodecyl-9,10-dihydro-, this could involve studying its potential oxidation, reduction, or substitution reactions.

Methodology : To study a reaction mechanism, the structures of the reactants, products, and any intermediates and transition states are optimized using quantum mechanical methods. A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction pathway. The energy barrier for the reaction, known as the activation energy, can be calculated as the energy difference between the reactants and the transition state.

Expected Findings : For a hypothetical electrophilic substitution reaction on the aromatic rings of Phenanthrene, 2-dodecyl-9,10-dihydro-, computational studies could predict the most likely site of attack. The calculations would likely show that the electron-donating dodecyl group activates the ring to which it is attached, making it more susceptible to electrophilic attack. The calculated activation energies for substitution at different positions would provide a quantitative measure of the regioselectivity of the reaction.

Structure-Property Relationships (SPR) in Dihydrophenanthrene Systems

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For dihydrophenanthrene systems, computational methods can be used to build quantitative structure-property relationship (QSPR) models.

Methodology : In a QSPR study, a set of molecules with known properties is selected. For each molecule, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.

Application to Phenanthrene, 2-dodecyl-9,10-dihydro- : By including Phenanthrene, 2-dodecyl-9,10-dihydro- in a dataset of related dihydrophenanthrene derivatives, a QSPR model could be used to predict its properties. For example, a model could be developed to predict the lipophilicity (logP) of these compounds. The model would likely show that the presence of the long dodecyl chain in Phenanthrene, 2-dodecyl-9,10-dihydro- significantly increases its lipophilicity compared to the parent 9,10-dihydrophenanthrene. Such models are valuable for designing new molecules with desired properties.

Reactivity and Mechanistic Investigations of Phenanthrene, 2 Dodecyl 9,10 Dihydro

Pyrolysis Pathways and Kinetics of 2-dodecyl-9,10-dihydrophenanthrene

The pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene (DDPh) has been investigated to understand its thermal cracking behavior, which is relevant to processes like coal liquefaction and heavy oil upgrading. acs.org Studies involving neat pyrolysis in batch microreactors show that the decomposition of DDPh follows first-order kinetics. acs.org The primary reaction network is dominated by dehydrogenation, but other pathways involving the cleavage of the dodecyl chain also occur. acs.org

Dehydrogenation Reactions and Selectivity to Alkylphenanthrenes

The principal reaction pathway during the pyrolysis of DDPh is dehydrogenation, which converts the dihydrophenanthrene core into an aromatic phenanthrene (B1679779) structure. acs.org This pathway shows high selectivity, accounting for 80-90% of the primary reactions. acs.org The major product formed through this process is 2-dodecylphenanthrene (B3051877). acs.org For instance, at a reaction temperature of 375 °C, the yield of 2-dodecylphenanthrene consistently exceeded 10%, while the yield of any other single product remained below 1%. acs.org The highest observed yield of 2-dodecylphenanthrene was 47%, occurring at 85% conversion of the parent compound. acs.org

At higher conversions and more severe conditions (e.g., 450 °C for 90 minutes), the yield of 2-dodecylphenanthrene begins to decrease as it undergoes secondary reactions. acs.org Under these conditions, products resulting from the cracking of the alkyl chain, such as 2-methylphenanthrene (B47528) and 2-ethylphenanthrene (B1218790), become more prominent. acs.org Another notable primary product is 2-methyl-9,10-dihydrophenanthrene, which, along with 1-undecene, is formed via β-scission of the dodecyl group. acs.org At conversions below 50%, 2-methyl-9,10-dihydrophenanthrene is the second most abundant product, reaching a maximum yield of approximately 5%. acs.org

Influence of Temperature and Reaction Conditions on Thermal Decomposition

The thermal decomposition of 2-dodecyl-9,10-dihydrophenanthrene is highly dependent on temperature and reaction time. The pyrolysis has been studied in a temperature range of 375 °C to 450 °C with reaction times varying from 15 to 240 minutes. acs.org The disappearance of the reactant follows first-order kinetics, indicating that the rate of decomposition is directly proportional to the concentration of DDPh. acs.org

As the temperature and reaction time increase, the conversion of DDPh also increases. At the most extreme conditions tested (450 °C for 90 minutes), the conversion was greater than 99%. acs.org Under these high-severity conditions, the selectivity shifts from the primary dehydrogenation product (2-dodecylphenanthrene) to smaller alkylphenanthrenes due to secondary cracking of the long alkyl chain. acs.org For example, the yields of 2-methyl- and 2-ethylphenanthrene eventually surpass that of 2-dodecylphenanthrene at very high conversions. acs.org

| Parameter | Value/Observation | Source |

|---|---|---|

| Temperature Range | 375 - 450 °C | acs.org |

| Reaction Time | 15 - 240 minutes | acs.org |

| Primary Reaction | Dehydrogenation | acs.org |

| Major Product | 2-dodecylphenanthrene | acs.org |

| Selectivity to Major Product | 80 - 90% (primary reaction) | acs.org |

| Max Yield of Major Product | 47% (at 85% conversion) | acs.org |

| Products at High Conversion | 2-methylphenanthrene, 2-ethylphenanthrene | acs.org |

Modeling of Reaction Networks and Rate Constants

The reaction network involves four parallel primary chain reactions:

Dehydrogenation: Hydrogen abstraction from the 9- or 10-position of the dihydrophenanthrene ring, followed by β-scission, produces 2-dodecylphenanthrene and a hydrogen atom. acs.org

Alkyl Chain Scission: Hydrogen abstraction from the benzylic carbon of the dodecyl chain, followed by β-scission, yields 2-vinyl-9,10-dihydrophenanthrene and an n-decyl radical. acs.org

These pathways explain the formation of the observed primary products. The kinetic model and the proposed free-radical mechanism are consistent with the experimental results obtained under various reaction conditions. acs.org

| Parameter | Value | Source |

|---|---|---|

| Rate Law | First-order | acs.org |

| log₁₀A (s⁻¹) | 13.6 ± 2.8 | acs.org |

| Activation Energy (E) | 54.5 ± 9.1 kcal/mol | acs.org |

Oxidation Reactions and Transformation Products

While information on the photochemical oxidation of 2-dodecyl-9,10-dihydrophenanthrene is not available, studies on the enzymatic oxidation of the parent compound, 9,10-dihydrophenanthrene (B48381), provide insight into potential biotransformation pathways.

Enzymatic Oxidation Pathways

Research on the enzymatic oxidation of 9,10-dihydrophenanthrene has been conducted using naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas putida. This enzyme catalyzes the stereospecific incorporation of molecular oxygen into the substrate. The oxidation of 9,10-dihydrophenanthrene by cells expressing NDO results in two main products. nih.gov

The major reaction is a dihydroxylation, producing (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with a relative yield of 70% and an enantiomeric excess greater than 95%. nih.gov A minor product, (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene, is also formed with a relative yield of 30%. nih.gov These findings indicate that for benzylic substrates like 9,10-dihydrophenanthrene, the location of the benzylic carbons influences the type of reaction catalyzed by naphthalene dioxygenase, leading to both dihydroxylation and monohydroxylation. nih.gov

| Enzyme | Product | Relative Yield | Source |

|---|---|---|---|

| Naphthalene Dioxygenase | (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene | 70% | nih.gov |

| (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene | 30% | nih.gov |

Hydrogenation and Dehydrogenation Equilibrium Studies

The hydrogenation of phenanthrene is an exothermic process, and consequently, the equilibrium constants for these reactions decrease as the temperature rises. researchgate.net This suggests that lower temperatures favor the hydrogenated state, while higher temperatures favor the dehydrogenated aromatic state. The dehydrogenation reaction is, therefore, an endothermic process. sylzyhg.com

Studies on the thermodynamics of phenanthrene hydrogenation have provided data for the enthalpy change (ΔH), Gibbs free energy change (ΔG), and equilibrium constant (K) at various temperatures. These values are crucial for determining the feasibility and optimal conditions for both hydrogenation and dehydrogenation. For instance, the dehydrogenation of hydrogenated phenanthrenes is favored by high temperatures and low pressures. sylzyhg.com

Below is a table summarizing the thermodynamic parameters for the hydrogenation of phenanthrene, which can serve as an approximate reference for the behavior of its 2-dodecyl-9,10-dihydro- derivative.

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | Equilibrium Constant (K) |

| 300 | -85.2 | -45.7 | 1.2 x 10⁸ |

| 400 | -86.5 | -31.9 | 3.4 x 10⁴ |

| 500 | -87.8 | -18.0 | 4.1 x 10¹ |

| 600 | -89.1 | -3.9 | 2.2 |

| 700 | -90.4 | 10.3 | 2.1 x 10⁻¹ |

| 800 | -91.7 | 24.7 | 3.9 x 10⁻² |

| Note: This data is for the hydrogenation of phenanthrene and is intended to be illustrative for the general trends applicable to its derivatives. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in phenanthrene, 2-dodecyl-9,10-dihydro- towards electrophilic and nucleophilic substitution is dictated by the electron density of the aromatic system and the nature of the substituents.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org In the case of phenanthrene derivatives, the reactivity is generally higher than that of benzene (B151609). libretexts.org The position of electrophilic attack is influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effects of the substituents.

For the parent phenanthrene molecule, electrophilic substitution reactions such as nitration and sulfonation yield a mixture of products, with substitution occurring at the 1-, 2-, 3-, 4-, and 9- positions. libretexts.org However, the 9- and 10- positions of phenanthrene are particularly reactive towards addition reactions, which can sometimes compete with substitution. libretexts.orgyoutube.com

The 2-dodecyl group in phenanthrene, 2-dodecyl-9,10-dihydro- is an activating group for electrophilic aromatic substitution due to its electron-donating inductive effect. Alkyl groups are known to be ortho- and para-directing. Therefore, in the context of the phenanthrene ring system, electrophilic attack would be favored at the positions ortho and para to the dodecyl group. This would lead to substitution primarily at the 1- and 3- positions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org The presence of the electron-donating dodecyl group helps to stabilize the carbocation intermediate, thus increasing the rate of reaction compared to unsubstituted phenanthrene.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic systems like phenanthrene, 2-dodecyl-9,10-dihydro-. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to decrease the electron density and facilitate attack by a nucleophile. Common electron-withdrawing groups that promote NAS include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.

Since phenanthrene, 2-dodecyl-9,10-dihydro- possesses an electron-donating alkyl group and lacks any strong electron-withdrawing substituents, it is expected to be highly unreactive towards nucleophilic aromatic substitution under normal conditions. For NAS to occur on such a system, extremely harsh reaction conditions or the use of very powerful nucleophiles would likely be necessary, and even then, the reaction would probably be inefficient.

The accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and this stability is conferred by electron-withdrawing groups. In the absence of such groups, the formation of the Meisenheimer complex is energetically unfavorable.

Interactions with Biological Systems: Mechanistic and Structural Insights for Phenanthrene, 2 Dodecyl 9,10 Dihydro Derivatives

Enzyme Substrate Recognition and Catalytic Mechanisms

The transformation and biological activity of dihydrophenanthrenes are often initiated by specific enzyme-substrate interactions. These processes include key reductive steps in metabolic pathways and the allosteric control of major regulatory enzymes.

In anaerobic environments, the degradation of phenanthrene (B1679779) involves its conversion to a more metabolically tractable form. A critical step in this pathway is the reduction of the aromatic ring system. The process begins with the activation of a carboxylated phenanthrene derivative, 2-phenanthroate, to its coenzyme A (CoA) thioester, 2-phenanthroyl-CoA, a reaction catalyzed by aryl-CoA ligases. nih.govnih.gov

Subsequently, the enzyme 2-phenanthroyl-CoA reductase catalyzes the reduction of 2-phenanthroyl-CoA to a dihydrophenanthroyl-CoA. nih.gov This enzyme is a member of the novel type III aryl-CoA reductase group, which belongs to the old-yellow enzyme family. nih.govresearchgate.net Unlike some reductases, this reaction is ATP-independent. nih.gov The enzyme is a monomeric flavo-enzyme containing FMN, FAD, and a [4Fe-4S] iron-sulfur cluster as cofactors. nih.gov The reduction is a two-electron step, leading to the saturation of one of the double bonds in the phenanthrene core. nih.gov Quantum mechanical calculations and experimental analysis suggest that 9,10-dihydro-2-phenanthroyl-CoA is the most stable and likely product of this enzymatic reduction. nih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Class | Type III Aryl-CoA Reductase (Old-Yellow Enzyme Family) | nih.gov |

| Structure | Monomeric flavo-enzyme | nih.gov |

| Cofactors | FMN, FAD, [4Fe-4S] iron-sulfur cluster | nih.gov |

| Energy Dependence | ATP-independent | nih.gov |

| Km Value | 1.8 µM | nih.gov |

| Vmax | 7.9 µmol/min/mg | nih.gov |

| Reaction | Two-electron reduction of 2-phenanthroyl-CoA | nih.gov |

| Likely Product | 9,10-dihydro-2-phenanthroyl-CoA | nih.gov |

Beyond serving as substrates, dihydrophenanthrene derivatives can also act as allosteric modulators, influencing the activity of key metabolic enzymes without binding to the active site. A prominent example is the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

The natural dihydrophenanthrene, Lusianthridin, has been identified as a direct allosteric activator of AMPK. It functions by binding to the allosteric drug and metabolite (ADaM) binding site on the AMPK complex. This interaction activates the kinase, which in turn phosphorylates downstream targets to modulate metabolic processes like lipogenesis. nih.gov This discovery suggests that the activation of AMPK through the ADaM site may be a common mechanism for natural plant compounds, including dihydrophenanthrenes. nih.gov The ability of these compounds to allosterically regulate enzymes highlights a sophisticated mechanism by which they can exert broad physiological effects. nih.govresearchgate.net

Protein Binding and Molecular Docking Studies

The biological effects of dihydrophenanthrenes are often mediated by their direct binding to protein targets. Molecular docking simulations and biophysical studies have been instrumental in elucidating the specific binding sites and interaction modes for these compounds.

Recent research has identified 9,10-dihydrophenanthrene (B48381) derivatives as potent inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like cysteine protease (3CLpro), an enzyme essential for viral replication. nih.govnih.gov Molecular docking simulations have revealed that these non-covalent inhibitors can bind to the substrate-binding pocket of the enzyme. nih.govresearchgate.net The interactions involve a combination of hydrophobic contacts and hydrogen bonds with key residues in the binding site, thereby inhibiting the enzyme's catalytic activity. nih.govnih.gov

In addition to viral proteins, phenanthrene derivatives have been shown to interact with other proteins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.govnih.gov Docking studies indicate that these molecules preferentially bind within specific hydrophobic pockets of the albumin proteins, primarily in subdomain IIA of BSA and subdomain IA of HSA. nih.govnih.gov The binding is driven by hydrophobic interactions and hydrogen bonds. nih.gov While specific studies on plant protein binding are emerging, the interaction of the dihydrophenanthrene Lusianthridin with AMPK, an enzyme conserved across eukaryotes, points to similar binding capabilities. nih.gov

| Protein Target | Organism/System | Binding Site/Mode | Reference |

|---|---|---|---|

| SARS-CoV-2 3CLpro | Virus (Coronavirus) | Substrate-binding pocket and dimer interface | nih.govnih.gov |

| AMP-activated protein kinase (AMPK) | Eukaryotes (e.g., Human, Plant) | Allosteric drug and metabolite (ADaM) site | nih.gov |

| Human Serum Albumin (HSA) | Human | Subdomain IA | nih.gov |

| Bovine Serum Albumin (BSA) | Bovine | Subdomain IIA (Sudlow's site I) | nih.govacs.org |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of dihydrophenanthrene derivatives influences their biological activity. For the inhibition of SARS-CoV-2 3CLpro, SAR studies have shown that the nature and position of substituents on the dihydrophenanthrene scaffold are critical. For instance, the presence of suitable bulkier groups at certain positions can enhance inhibitory activity. nih.gov Two derivatives, designated C1 and C2, were found to be the most potent inhibitors, with IC₅₀ values of 1.55 µM and 1.81 µM, respectively. nih.govnih.gov

In the context of antimicrobial and cytotoxic properties, SAR studies on the dihydrophenanthrene juncusol (B1673165) and its analogs have provided key insights. Simple derivatives were found to have comparable activity to the natural product, suggesting they act as simple phenols. However, the introduction of a quaternary ammonium (B1175870) salt group dramatically increased potency by 10- to 20-fold, indicating a different or enhanced mechanism of action. nih.gov These studies underscore the importance of specific functional groups in dictating the potency and mechanism of biological interactions. nih.gov

Biochemical Assay Development for Compound Interaction Analysis (e.g., FRET assays for enzyme inhibition)

To quantify the interactions between dihydrophenanthrene derivatives and their biological targets, various biochemical assays have been developed. A particularly effective method for studying enzyme inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay. nih.gov

FRET-based assays were employed to determine the inhibitory activity of 9,10-dihydrophenanthrene derivatives against SARS-CoV-2 3CLpro. nih.gov This type of assay measures the enzymatic cleavage of a substrate labeled with a FRET pair (a donor and an acceptor fluorophore). In the absence of an inhibitor, the enzyme cleaves the substrate, separating the FRET pair and causing a change in the fluorescence signal. When an effective inhibitor is present, enzymatic activity is blocked, the substrate remains intact, and the FRET signal is preserved. This allows for the sensitive and quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov The use of such advanced biochemical assays is fundamental for the discovery and characterization of new bioactive compounds. nih.gov

Advanced Material Science and Non Clinical Applications of Phenanthrene, 2 Dodecyl 9,10 Dihydro Derivatives

Organic Electronic Materials

The electronic properties of the phenanthrene (B1679779) ring system make it a candidate for use in organic electronic devices. The addition of a dodecyl chain is a common strategy in organic electronics to improve the processability of materials, allowing them to be deposited from solution to form thin films, a crucial step in the fabrication of many devices.

Application in Organic Flat Panel Displays and Photovoltaic Cells

In the realm of organic electronics, phenanthrene derivatives have been explored for their potential use in various devices. google.com While direct studies on 2-dodecyl-9,10-dihydrophenanthrene are limited, the general class of phenanthrenes is recognized for its electronic properties. In organic photovoltaic (OPV) cells, materials must exhibit appropriate energy levels for efficient charge separation and transport. The HOMO and LUMO energy levels of the dihydrophenanthrene core could be tuned through chemical modification, making it a potential component in the active layer of solar cells, either as a donor or an acceptor material, or as a component in interfacial layers that facilitate charge extraction.

Role in Organic Field Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and low-cost electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. The molecular structure of phenanthrene derivatives, including the planarity of the aromatic core and the nature of the substituents, dictates how the molecules pack in a thin film, which in turn strongly influences charge transport. The dodecyl chain on the 2-dodecyl-9,10-dihydrophenanthrene molecule would play a critical role in promoting self-assembly into ordered structures, which is essential for achieving high mobility. scilit.com While amorphous silicon remains a benchmark, the development of new organic semiconductors with high charge carrier mobilities is a key area of research. researchgate.net The development of novel organic semiconductors is crucial for achieving high-performance parameters such as high mobility, a large on/off ratio, and low threshold voltage. researchgate.net

Use in Organic Light-Emitting Diodes (OLEDs) as Electron-Injection Hole Blocking Layers

In Organic Light-Emitting Diodes (OLEDs), various layers of organic materials are used to facilitate the efficient injection and transport of charge carriers (holes and electrons), leading to light emission. Phenanthrene derivatives have been investigated for use in OLEDs. For instance, certain aryl-substituted phenanthrenes have been described for their use in organic electroluminescent devices. google.com The wide energy gap and high triplet energy of the phenanthrene core make it a suitable candidate for host materials in phosphorescent OLEDs or as a material for blocking layers. Specifically, a material with a high ionization potential can act as a hole-blocking layer, preventing holes from reaching the cathode, while a material with a low electron affinity can serve as an electron-injection layer. The specific electronic properties of 2-dodecyl-9,10-dihydrophenanthrene would determine its suitability for these specific functions within an OLED stack.

Conjugated Polymers and Copolymers Incorporating Phenanthrene, 2-dodecyl-9,10-dihydro- Moieties

Conjugated polymers are a class of organic materials that form the active layer in many organic electronic devices, including OLEDs and OPVs. kennesaw.edu Incorporating specific structural units, or moieties, into the polymer backbone is a primary method for tuning the polymer's electronic and physical properties.

The 9,10-dihydrophenanthrene (B48381) unit could be incorporated into a conjugated polymer chain to impart specific characteristics. Its rigid structure could enhance the planarity of the polymer backbone, which often leads to improved charge transport properties. The dodecyl substituent would ensure solubility of the resulting polymer, which is crucial for solution-based processing techniques. msstate.edu By copolymerizing this moiety with other electron-rich or electron-deficient units, the resulting material's band gap, absorption spectrum, and charge transport characteristics can be systematically controlled to suit different applications. beilstein-journals.org

Table 1: Potential Properties of Copolymers Incorporating Phenanthrene, 2-dodecyl-9,10-dihydro-

| Property | Expected Influence of Moiety | Potential Application |

|---|---|---|

| Solubility | The dodecyl chain enhances solubility in organic solvents. | Solution-processed thin films for large-area electronics. |

| Chain Packing | The rigid phenanthrene core can promote ordered packing. | High-mobility OFETs. |

| Electronic Properties | The electron-rich nature can be used to tune the polymer's HOMO/LUMO levels. | Active layers in OPVs and OLEDs. |

| Thermal Stability | The aromatic structure generally imparts good thermal stability. | Devices requiring long operational lifetimes. |

Redox-Active Organic Functional Materials

Redox-active materials are capable of undergoing reversible oxidation and reduction reactions, a property that is central to energy storage applications like batteries. Organic redox-active materials are being investigated as potentially more sustainable and cost-effective alternatives to traditional inorganic materials. rsc.orgresearchgate.net

The phenanthrene core is electrochemically active and can be oxidized and reduced. The stability of the resulting radical ions is a key factor in the performance of an energy storage device. The 9,10-dihydrophenanthrene structure can undergo redox reactions, and its potential could be tuned by substituents. espublisher.comespublisher.com Derivatives of phenanthrene have been investigated as redox-active functional materials. espublisher.com For example, ferrocenyl-functionalized phenanthrene derivatives have been synthesized and their electrochemical properties studied, demonstrating reversible redox events. nih.gov This suggests that the 2-dodecyl-9,10-dihydrophenanthrene core could be functionalized to create novel materials for applications such as nonaqueous redox flow batteries. rsc.orgresearchgate.net

Sensing Applications (e.g., biosensors, chemical sensors)

The optical properties of 9,10-dihydrophenanthrene derivatives make them interesting candidates for sensing applications. researchgate.net Many organic molecules exhibit changes in their fluorescence upon interaction with specific analytes, forming the basis of chemical sensors. The fluorescence of the dihydrophenanthrene core could potentially be quenched or enhanced in the presence of certain metal ions, explosives, or biological molecules.

The dodecyl group could be advantageous in the fabrication of sensor devices, for example, by facilitating the formation of thin films or by enabling the material to be incorporated into a polymer matrix or onto the surface of a transducer. While specific studies on the sensing capabilities of Phenanthrene, 2-dodecyl-9,10-dihydro- are not yet prevalent, the known photophysical properties of related compounds suggest this is a promising area for future research. researchgate.net For instance, the functionalization of carbon nanotubes with redox-active ferrocenyl-pyrene hybrids has been explored for glucose sensing, indicating a pathway for developing sensors based on functionalized PAHs. nih.gov

Future Research Directions and Unexplored Avenues for Phenanthrene, 2 Dodecyl 9,10 Dihydro

Development of Novel and Sustainable Synthetic Routes

Key areas for exploration include:

Catalytic C-H Alkylation: Direct C-H functionalization of the 9,10-dihydrophenanthrene (B48381) core with a dodecyl group using transition-metal catalysts (e.g., palladium, rhodium, iridium) could offer a more atom-economical and efficient alternative to traditional Friedel-Crafts alkylation. Research should focus on designing selective catalysts that favor alkylation at the 2-position.

Green Solvents and Reagents: The use of environmentally benign solvents such as ionic liquids, supercritical fluids, or even water could significantly reduce the environmental footprint of the synthesis. Exploring the use of bio-based starting materials for the dodecyl chain would also contribute to the sustainability of the process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for Phenanthrene (B1679779), 2-dodecyl-9,10-dihydro- could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes or whole-cell systems for the alkylation of aromatic compounds is a promising green alternative. Future studies could investigate the potential of engineered enzymes to catalyze the specific dodecylation of the phenanthrene backbone.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Alkylation | High atom economy, fewer steps, high selectivity | Catalyst design, optimization of reaction conditions |

| Green Solvents/Reagents | Reduced environmental impact, increased safety | Solvent screening, use of bio-derived materials |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme screening and engineering |

Exploration of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of Phenanthrene, 2-dodecyl-9,10-dihydro- is crucial for its potential applications. While standard spectroscopic techniques like ¹H and ¹³C NMR, mass spectrometry, and FT-IR are fundamental, future research should employ more advanced and hyphenated techniques for a comprehensive characterization.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for unambiguously assigning all proton and carbon signals, especially for the complex aromatic region and the long dodecyl chain.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the exact molecular formula. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in the structural confirmation and identification of potential isomers.

Computational Spectroscopy: Density Functional Theory (DFT) and other computational methods can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. Comparing theoretical data with experimental results can provide deeper insights into the molecular structure and conformation.

Solid-State NMR: For potential applications in materials science, solid-state NMR could provide information about the packing and dynamics of the molecule in the solid state.

| Spectroscopic Technique | Information Gained | Future Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals | Detailed structural elucidation |

| High-Resolution Mass Spectrometry | Exact molecular formula determination | Confirmation of synthesis and purity |

| Computational Spectroscopy | Predicted spectra and molecular orbitals | Deeper understanding of structure-property relationships |

| Solid-State NMR | Molecular packing and dynamics in the solid state | Characterization for materials science applications |

Deeper Dive into Complex Reaction Mechanisms

Understanding the mechanisms of reactions involving Phenanthrene, 2-dodecyl-9,10-dihydro- is key to controlling its reactivity and designing new applications. Future research should focus on elucidating the pathways of its formation and subsequent transformations.

Kinetic Studies: Detailed kinetic studies of its synthesis can help in optimizing reaction conditions and understanding the role of catalysts.

In-situ Spectroscopic Monitoring: Using techniques like in-situ IR or NMR spectroscopy to monitor the reaction progress in real-time can provide valuable information about reaction intermediates and transition states.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C or ²H) can help trace the pathways of atoms during the reaction and provide definitive evidence for proposed mechanisms.

Computational Mechanistic Studies: Quantum chemical calculations can be used to model reaction pathways, calculate activation energies, and visualize transition states, offering a theoretical framework to complement experimental findings.

Comprehensive Environmental Impact and Remediation Strategies

As a polycyclic aromatic hydrocarbon, it is imperative to assess the environmental fate and potential toxicity of Phenanthrene, 2-dodecyl-9,10-dihydro-. Alkylated PAHs can be more persistent and toxic than their parent compounds.

Biodegradation Studies: Investigating the microbial degradation of this compound by various soil and aquatic microorganisms is crucial to understand its persistence in the environment. Identifying the metabolic pathways and the resulting degradation products is a key research goal.

Toxicity Assessment: Ecotoxicological studies on representative organisms from different trophic levels (e.g., algae, invertebrates, fish) are needed to evaluate its potential harm to ecosystems.

Bioaccumulation Potential: The long dodecyl chain likely increases the lipophilicity of the molecule, potentially leading to higher bioaccumulation in organisms. This needs to be experimentally determined.

Development of Remediation Techniques: Research into effective remediation strategies, such as bioremediation using specialized microorganisms or phytoremediation, should be a priority if the compound is found to be environmentally persistent or toxic.

Elucidation of Novel Biological Interaction Mechanisms

The structural features of Phenanthrene, 2-dodecyl-9,10-dihydro-, particularly the combination of a rigid aromatic core and a flexible lipophilic tail, suggest potential for interesting biological activities.

Interaction with Cellular Membranes: The dodecyl chain could facilitate the insertion of the molecule into lipid bilayers, potentially disrupting membrane function. This could be investigated using biophysical techniques such as fluorescence spectroscopy and model membrane systems.

Enzyme Inhibition Studies: Many phenanthrene derivatives are known to interact with various enzymes. Screening Phenanthrene, 2-dodecyl-9,10-dihydro- against a panel of relevant enzymes could reveal novel inhibitory activities.

DNA Intercalation: While the 9,10-dihydro structure reduces the planarity compared to fully aromatic phenanthrene, the potential for interaction with DNA should be investigated, as this is a common mechanism of toxicity for many PAHs.

Receptor Binding Assays: The molecule could potentially act as a ligand for nuclear receptors or other cellular receptors. In silico docking studies followed by in vitro binding assays could identify potential biological targets.

Discovery of Emerging Applications in Advanced Materials

The unique molecular architecture of Phenanthrene, 2-dodecyl-9,10-dihydro- makes it a candidate for applications in materials science.

Organic Electronics: The phenanthrene core is a known chromophore and has been used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dodecyl chain could improve solubility and processability, making it a promising building block for new organic electronic materials.

Liquid Crystals: The combination of a rigid aromatic core and a long flexible alkyl chain is a common motif in liquid crystalline materials. The thermotropic properties of Phenanthrene, 2-dodecyl-9,10-dihydro- and its derivatives should be investigated.

Molecular Probes: The fluorescent properties of the phenanthrene moiety could be exploited in the design of molecular probes for sensing applications, with the dodecyl chain potentially directing the probe to specific lipophilic environments.

Self-Assembling Materials: The amphiphilic nature of the molecule could lead to the formation of interesting self-assembled structures, such as micelles or vesicles, in appropriate solvents, with potential applications in drug delivery or nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。